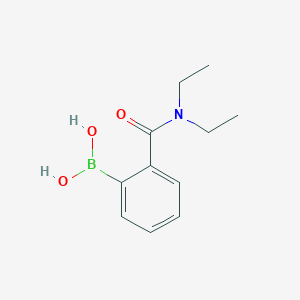
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is an organic compound characterized by the presence of two methylsulfanyl groups and a nitrophenyl group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and methylsulfanyl compounds.
Condensation Reaction: The key step involves a condensation reaction between 3-nitrobenzaldehyde and a methylsulfanyl compound under basic conditions. This reaction forms the prop-2-en-1-one backbone with the desired substituents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of novel materials.
Mécanisme D'action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the methylsulfanyl groups can interact with thiol-containing enzymes or proteins. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-EN-1-one: Lacks the nitro group, resulting in different chemical and biological properties.
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-EN-1-one: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of methylsulfanyl and nitrophenyl groups provides a distinct set of properties that can be exploited in various scientific research fields.
Propriétés
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABYIAUVCHZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577344 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139057-17-3 |
Source


|
| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)











